2-Morpholin-4-yl-2-phenylethylamine

Descripción general

Descripción

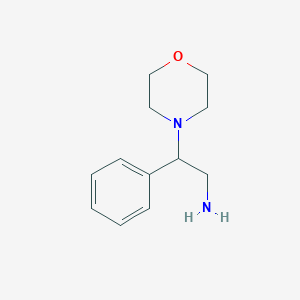

2-Morpholin-4-yl-2-phenylethylamine is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.28 . It is a white to yellow solid used primarily for research and development purposes. This compound features a morpholine ring attached to a phenylethylamine backbone, making it a versatile molecule in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholin-4-yl-2-phenylethylamine typically involves the reaction of morpholine with 2-phenylethylamine under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity . The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. This method ensures consistent quality and reduces the risk of contamination. The use of automated systems for monitoring and controlling the reaction parameters is also common in industrial production .

Análisis De Reacciones Químicas

Oxidation Reactions

Enzymatic Oxidation

The compound undergoes oxidative deamination via human monoamine oxidases (MAOs), particularly the MAO-A isoform. MAOs catalyze the conversion of primary amines into aldehydes and hydrogen peroxide, following a two-step mechanism:

-

Reductive half-reaction : The flavin cofactor (FAD) in MAO-A accepts a hydride from the substrate, forming a reduced flavin intermediate.

-

Oxidative half-reaction : The reduced flavin is reoxidized by molecular oxygen, regenerating FAD and producing hydrogen peroxide .

| Parameter | Value | Source |

|---|---|---|

| IC₅₀ (MAO-A inhibition) | 3.16 µM (derivative) | |

| Reaction yield | 65% (15 min/1 h) |

Substitution Reactions

Amidation via Coupling Agents

The amine group in 2-Morpholin-4-yl-2-phenylethylamine reacts with carboxylic acids under catalytic conditions, forming amides. For example:

-

MMT/MPD System : Phenylethylamine and benzoic acid yield N-phenylethylbenzamide with 59% yield after 15 minutes .

-

MEAT/MPD System : Reaction with l-threonine produces N-l-threonyl-l-cysteine (33% yield) .

| Coupling Agent | Reaction Time | Yield (%) |

|---|---|---|

| MMT/MPD | 15 min | 59 |

| MEAT/MPD | 1 h | 33 |

Enzymatic Interactions

Monoamine Oxidase (MAO) Binding

The compound interacts with the active site of MAO-A, where the morpholine ring aligns with hydrophobic residues (e.g., Phe 168, Tyr 326) in the substrate cavity. Structural studies reveal a 20 Å substrate migration path from the "entrance cavity" to the flavin cofactor, mediated by a gating loop (residues 99–112) .

| Enzyme Parameter | Value | Source |

|---|---|---|

| Active site volume | 550 ų (MAO-A) | |

| IC₅₀ (MAO-B inhibition) | 1.20 µM (derivative) |

Aplicaciones Científicas De Investigación

Pharmaceutical Development

2-Morpholin-4-yl-2-phenylethylamine serves as a crucial building block in the synthesis of various pharmaceuticals. Its structural properties allow it to be incorporated into drugs targeting neurological disorders such as depression, anxiety, and schizophrenia. Research indicates that compounds derived from this amine can act as modulators of neurotransmitter systems, particularly those involving dopamine, serotonin, and norepinephrine .

Key Insights:

- Neurotransmitter Modulation: The compound has been studied for its potential to enhance the efficacy of drugs by modulating levels of key neurotransmitters .

- Therapeutic Applications: It is being investigated for use in treating conditions responsive to neurotransmitter modulation, such as mood disorders and cognitive dysfunctions .

Biochemical Research

In biochemical research, this compound is utilized in assays to investigate enzyme activities and receptor interactions. This compound aids researchers in understanding cellular processes and mechanisms underlying various biological functions.

Applications:

- Enzyme Activity Studies: The compound is involved in assays that measure the activity of enzymes related to neurotransmitter metabolism .

- Receptor Interaction Studies: It helps elucidate how different compounds interact with specific receptors, providing insights into drug design and efficacy .

Material Science

The incorporation of this compound into polymers and materials enhances their properties for applications such as coatings and adhesives. This compound contributes to the development of materials with improved mechanical and chemical resistance.

Applications:

- Polymer Development: Researchers are exploring its use in creating new polymeric materials with tailored properties for industrial applications .

- Coatings and Adhesives: Its unique chemical structure allows for enhanced adhesion and durability in various coatings .

Drug Delivery Systems

Research is ongoing into the potential of this compound in formulating drug delivery systems that improve the bioavailability and targeting of therapeutic agents. This application is particularly relevant in enhancing the effectiveness of drugs administered for chronic conditions.

Key Findings:

- Bioavailability Improvement: The compound may facilitate better absorption and distribution of drugs within the body .

- Targeted Delivery Mechanisms: Studies suggest that it can be used to develop systems that deliver drugs more precisely to affected tissues or organs .

Case Studies

Several case studies highlight the practical applications of this compound:

Mecanismo De Acción

The mechanism of action of 2-Morpholin-4-yl-2-phenylethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Morpholin-4-yl-2-phenylethan-1-amine

- 2-Morpholin-4-yl-2-phenylethylamine hydrochloride

- This compound sulfate

Uniqueness

This compound stands out due to its specific combination of a morpholine ring and a phenylethylamine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications. Compared to its analogs, it may exhibit different reactivity and binding affinities, which can be advantageous in certain studies .

Actividad Biológica

2-Morpholin-4-yl-2-phenylethylamine (MPEA) is a compound that has garnered attention in various biological and medicinal research fields due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of MPEA, including its mechanisms of action, pharmacological effects, and comparative analysis with related compounds.

Chemical Structure and Properties

MPEA features a morpholine ring fused with a phenylethylamine backbone, which contributes to its diverse biological activities. The molecular formula of MPEA is C13H19N2O, and it possesses a molecular weight of approximately 219.31 g/mol. The compound's structure allows it to interact with various biological targets, influencing numerous physiological processes.

MPEA's biological activity is primarily attributed to its ability to modulate the activity of specific enzymes and receptors. Research indicates that MPEA can inhibit certain metabolic enzymes, potentially altering cellular pathways involved in neurotransmission and metabolic regulation .

Key Mechanisms:

- Enzyme Inhibition: MPEA has shown potential in inhibiting enzymes that are critical for metabolic pathways, which may lead to altered cellular functions.

- Receptor Interaction: The compound interacts with neurotransmitter systems, particularly those involving dopamine and serotonin, suggesting its role in neurological applications.

Biological Activity Overview

Case Studies

-

Antimicrobial Activity:

In a study evaluating various small molecules, MPEA demonstrated significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) ranging from 15.625 to 62.5 μM. This suggests its potential as an effective antimicrobial agent . -

Neurological Applications:

Research into MPEA's interaction with neurotransmitter systems revealed promising results for its use in treating conditions like depression and anxiety. The compound's ability to modulate serotonin pathways indicates that it could serve as a precursor for developing new antidepressants. -

Cytotoxic Effects on Cancer Cells:

MPEA was tested against GBM cell lines, showing potent cytotoxic effects that were more pronounced under hypoxic conditions. This finding highlights its potential as a candidate for cancer therapy focused on metabolic inhibition .

Comparative Analysis with Similar Compounds

| Compound | CAS Number | Key Features |

|---|---|---|

| 2-Morpholin-4-yl-1-phenylethylamine | 2814462 | Lacks methyl group on nitrogen; different biological activity potential. |

| 1-Methyl-2-morpholin-4-yl-2-phenylethylamine hydrochloride | 100800-07-5 | Interacts with neurotransmitter systems; used in proteomics research. |

| 1-(4-Methylphenyl)-2-morpholinopropanamine | Not listed | Similar amine structure but exhibits distinct pharmacological properties. |

Propiedades

IUPAC Name |

2-morpholin-4-yl-2-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c13-10-12(11-4-2-1-3-5-11)14-6-8-15-9-7-14/h1-5,12H,6-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNSRJWLIVDXDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390161 | |

| Record name | 2-Morpholin-4-yl-2-phenylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31466-44-1 | |

| Record name | 2-Morpholin-4-yl-2-phenylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.